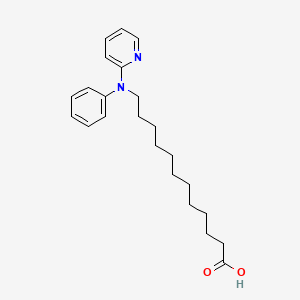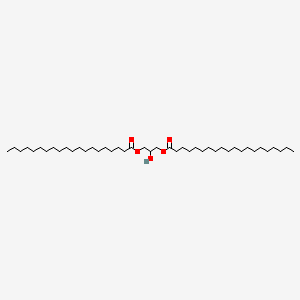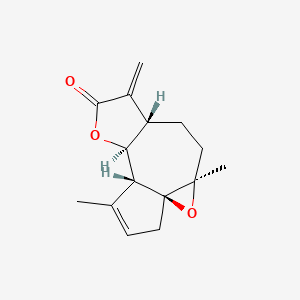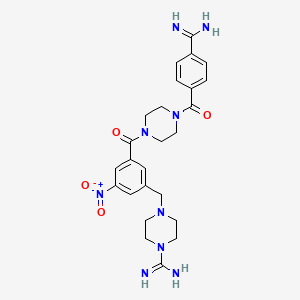
12-(フェニル(ピリジン-2-イル)アミノ)ドデカノ酸
概要
説明
12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid: is an organic compound that features a long aliphatic chain with a phenyl and pyridinyl group attached to the amino group
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential antimicrobial properties, making it a candidate for the development of new antibiotics.
Drug Delivery: Its amphiphilic nature allows it to be used in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.
Industry:
Surfactants: Due to its amphiphilic structure, it can be used as a surfactant in various industrial applications, including detergents and emulsifiers.
作用機序
Target of Action
The primary target of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential to collagen stability.
Mode of Action
12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid acts as a potent inhibitor of collagen prolyl-4-hydroxylase . By inhibiting this enzyme, the compound interferes with the normal formation and stabilization of collagen.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid can lead to a decrease in the production of stable collagen . This could potentially affect the structural integrity of collagen-dependent tissues.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of pyridine-2-amine with phenyl isocyanate to form the phenyl(pyridin-2-yl)amine intermediate.
Alkylation: The intermediate is then subjected to alkylation with a suitable dodecanoic acid derivative, such as dodecanoyl chloride, in the presence of a base like triethylamine. This step results in the formation of 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridinyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group of the dodecanoic acid moiety, potentially converting it into an alcohol.
Substitution: The amino group can participate in substitution reactions, where the phenyl or pyridinyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the phenyl and pyridinyl groups.
Reduction: Alcohol derivatives of the dodecanoic acid moiety.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
12-(Phenyl(pyridin-2-yl)amino)octanoic acid: Similar structure but with a shorter aliphatic chain.
12-(Phenyl(pyridin-2-yl)amino)hexadecanoic acid: Similar structure but with a longer aliphatic chain.
Phenyl(pyridin-2-yl)amine: Lacks the dodecanoic acid moiety.
Uniqueness: 12-(Phenyl(pyridin-2-yl)amino)dodecanoic acid is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its ability to interact with biological membranes and proteins, making it more effective in its applications compared to similar compounds with shorter or longer chains.
特性
IUPAC Name |
12-(N-pyridin-2-ylanilino)dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c26-23(27)18-11-6-4-2-1-3-5-7-14-20-25(21-15-9-8-10-16-21)22-17-12-13-19-24-22/h8-10,12-13,15-17,19H,1-7,11,14,18,20H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZOMNOSLMHVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCCCCCCCCCCC(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1139196.png)




![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B1139211.png)



![2-[3-[(2-amino-6-methylpyridin-3-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B1139218.png)

